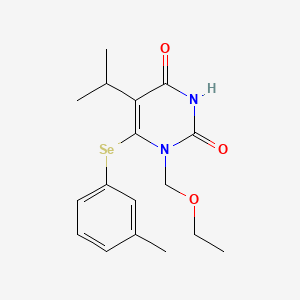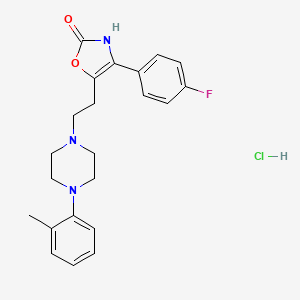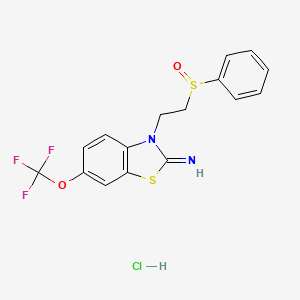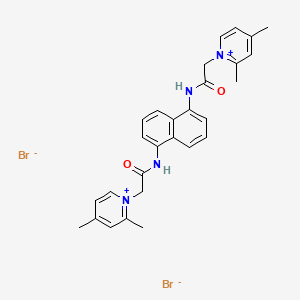
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to two pyridinium units through imino and carbonyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 1,5-naphthalenediamine with 2,4-dimethylpyridine in the presence of a suitable brominating agent. The reaction conditions often include:
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.
Catalyst: A brominating agent like N-bromosuccinimide (NBS) to introduce the bromide ions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles like hydroxide (OH-) or amines (NH2-) can replace the bromide ions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: Aqueous NaOH or NH3 at elevated temperatures.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene and pyridine derivatives.
Substitution: Formation of hydroxyl or amino-substituted pyridinium compounds.
Scientific Research Applications
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
DNA Intercalation: The planar naphthalene core can insert between DNA base pairs, disrupting the helical structure and affecting replication and transcription processes.
Enzyme Inhibition: The pyridinium units can interact with enzyme active sites, inhibiting their catalytic activity.
Cell Membrane Disruption: The compound can integrate into cell membranes, altering their permeability and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide
- 1,1’-(1,4-Phenylenebis(methylene))bis(2,4-dimethylpyridinium bromide)
- 1,1’-(1,5-Naphthylenebis(methylene))bis(pyridin-1-ium) dibromide
Uniqueness
This detailed article provides a comprehensive overview of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
102584-17-8 |
|---|---|
Molecular Formula |
C28H30Br2N4O2 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
2-(2,4-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,4-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C28H28N4O2.2BrH/c1-19-11-13-31(21(3)15-19)17-27(33)29-25-9-5-8-24-23(25)7-6-10-26(24)30-28(34)18-32-14-12-20(2)16-22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H |
InChI Key |
UTKRPWNAMQVETO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=C(C=C(C=C4)C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





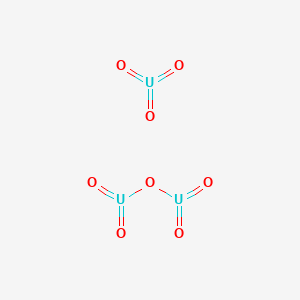
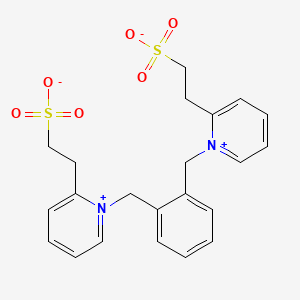

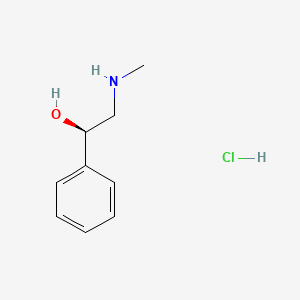
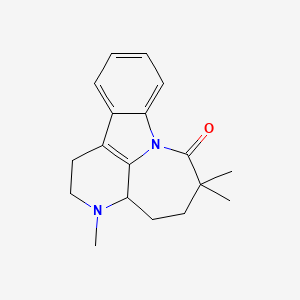
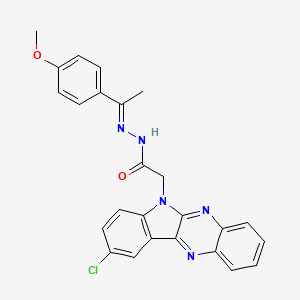
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
